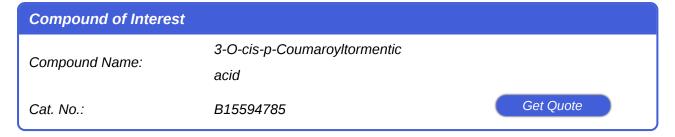


# Technical Guide: 3-O-cis-p-Coumaroyltormentic Acid (CAS: 121072-40-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-O-cis-p-Coumaroyltormentic acid** is a naturally occurring triterpenoid compound.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used to elucidate its functions. The primary focus is on its potential as an anti-cancer agent, specifically targeting breast cancer stem cells.

# **Chemical and Physical Properties**

**3-O-cis-p-Coumaroyltormentic acid** is predominantly isolated from various plant species, particularly within the Rosaceae family.[1] It is a derivative of the hydroxycinnamic acid pathway in plants.[1]



Property	Value	Reference
CAS Number	121072-40-0	[2][3]
Molecular Formula	С39Н54О7	[3][4]
Molecular Weight	634.9 g/mol	[2][3][4]
Purity	>98%	[2][5]
Appearance	Powder	[5]
Melting Point	238-240 °C	
Boiling Point	745.5 °C	[1]
Flash Point	224.5 °C	[1]
Storage Temperature	-20°C	[3][6]

# **Biological Activity: Anti-Cancer Properties**

Research has highlighted the potential of **3-O-cis-p-Coumaroyltormentic acid** as a therapeutic agent for conditions characterized by excessive inflammation and oxidative damage.[1] Notably, its role in cancer prevention and treatment is under investigation due to its effects on cell proliferation and apoptosis in cancerous cells.[1]

A key study has demonstrated its efficacy in inhibiting breast cancer stem cell (CSC) formation through the downregulation of the c-Myc protein.[7]

## **Quantitative Data on Biological Activity**

The following table summarizes the effective concentrations of **3-O-cis-p-Coumaroyltormentic acid** in various in vitro assays.

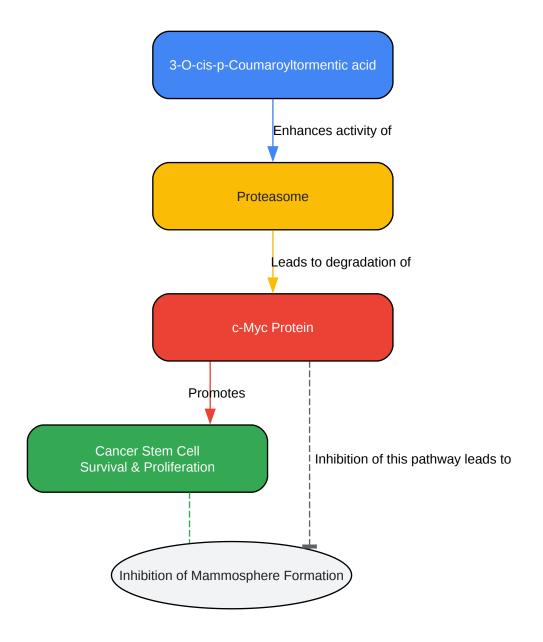


Assay	Cell Lines	Concentration	Effect	Reference
Cell Proliferation (MTS Assay)	MCF-7, MDA- MB-231	≥80 μM	Inhibition of cell proliferation after 48 hours.	[7]
Mammosphere Formation	MCF-7, MDA- MB-231	20 μΜ, 40 μΜ	Inhibition of primary mammosphere formation after 7 days.	[7]

# Signaling Pathway: c-Myc Downregulation

**3-O-cis-p-Coumaroyltormentic acid** has been shown to reduce the protein levels of c-Myc, a critical factor for the survival and proliferation of cancer stem cells.[7] The degradation of c-Myc is thought to occur through a proteasome-mediated pathway.[7]





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Caption: Proposed mechanism of action for **3-O-cis-p-Coumaroyltormentic acid**.

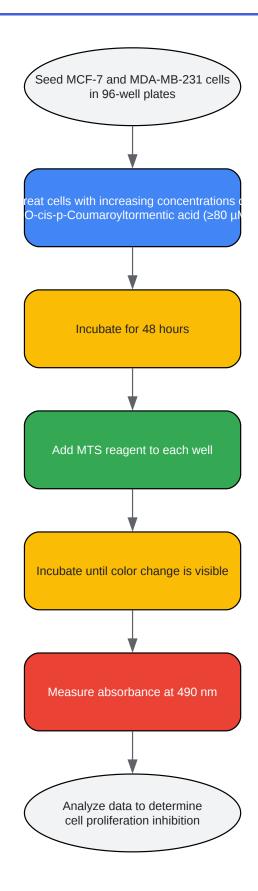
## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# **Cell Proliferation (MTS Assay)**

This protocol is adapted from methodologies used to assess the anti-proliferative effects of compounds on cancer cell lines.[7]





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Caption: Workflow for the MTS cell proliferation assay.



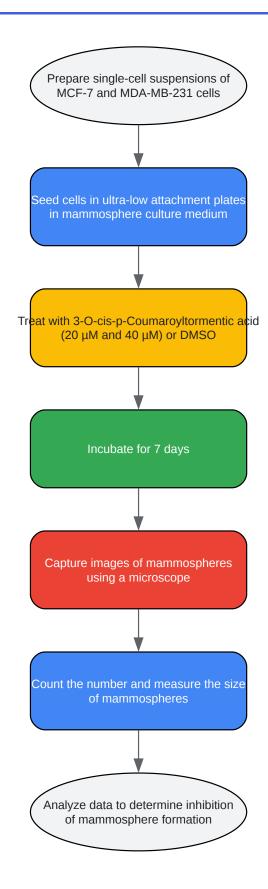
#### Methodology:

- Cell Seeding: Plate MCF-7 and MDA-MB-231 breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **3-O-cis-p-Coumaroyltormentic acid** (e.g., concentrations at and above 80 μM) or a vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTS Reagent Addition: Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
- Incubation with MTS: Incubate the plates for a further 1-4 hours, allowing metabolically active cells to convert MTS into formazan.
- Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicletreated control cells.

## **Mammosphere Formation Assay**

This protocol is designed to assess the ability of a compound to inhibit the formation of mammospheres, which is indicative of an effect on cancer stem cells.[7]





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Caption: Workflow for the mammosphere formation assay.



#### Methodology:

- Cell Preparation: Prepare single-cell suspensions of MCF-7 and MDA-MB-231 cells.
- Seeding: Seed the cells at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.
- Treatment: Add **3-O-cis-p-Coumaroyltormentic acid** at final concentrations of 20  $\mu$ M and 40  $\mu$ M, or a DMSO control.
- Incubation: Culture the cells for 7 days at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for mammosphere formation.
- Imaging and Quantification: After the incubation period, capture images of the mammospheres using an inverted microscope. Count the number of mammospheres formed and measure their diameter.
- Data Analysis: Compare the number and size of mammospheres in the treated groups to the control group to determine the inhibitory effect of the compound.

## Conclusion

**3-O-cis-p-Coumaroyltormentic acid** demonstrates significant potential as an anti-cancer agent, with a clear mechanism of action involving the downregulation of the c-Myc oncoprotein. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound for therapeutic applications in breast cancer and potentially other malignancies. Further studies are warranted to establish its in vivo efficacy and safety profile.

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